Cas no 1261904-26-0 (4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid)

1261904-26-0 structure

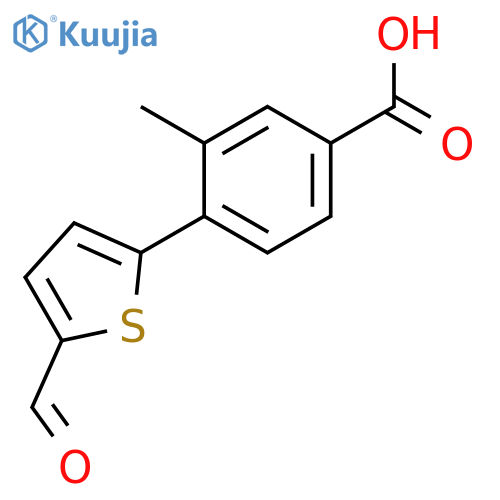

商品名:4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid

CAS番号:1261904-26-0

MF:C13H10O3S

メガワット:246.281702518463

MDL:MFCD18319844

CID:2762465

PubChem ID:53225762

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 1261904-26-0

- DTXSID40689494

- MFCD18319844

- 4-(5-FORMYLTHIOPHEN-2-YL)-3-METHYLBENZOIC ACID

- SCHEMBL2557907

- 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95%

- 4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid

-

- MDL: MFCD18319844

- インチ: InChI=1S/C13H10O3S/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16)

- InChIKey: GCQNQGRZNSEWPI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 246.03506535Da

- どういたいしつりょう: 246.03506535Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB326928-5 g |

4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95%; . |

1261904-26-0 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB326928-5g |

4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95%; . |

1261904-26-0 | 95% | 5g |

€1159.00 | 2025-03-19 |

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

1261904-26-0 (4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261904-26-0)

清らかである:99%

はかる:5g

価格 ($):687.0